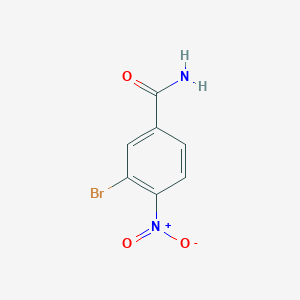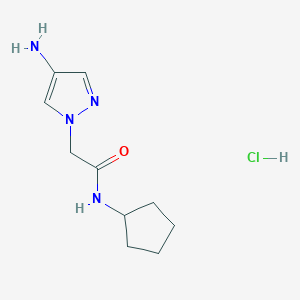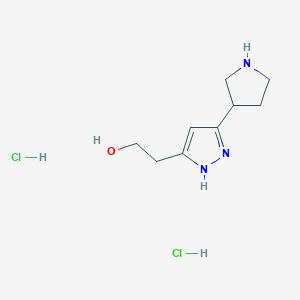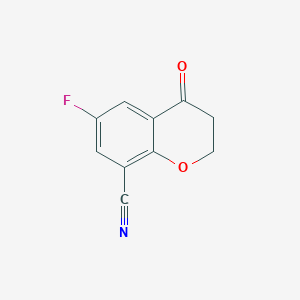![molecular formula C13H16N2O4 B1443628 1-[(tert-Butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid CAS No. 1341037-48-6](/img/structure/B1443628.png)
1-[(tert-Butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Übersicht
Beschreibung
“1-[(tert-Butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid” is a compound with the molecular formula C13H16N2O4 . It is a class of nitrogenous compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a class of nitrogenous compounds containing 2-{4-[(tert-butylcarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid has been synthesized . Another method involves heating a mixture of the amine to be protected and di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 40 °C .Molecular Structure Analysis
The molecular structure of this compound has been determined by methods such as X-ray diffraction and density functional theory (DFT) calculation . The InChI code for this compound is 1S/C13H16N2O4/c1-13(2,3)19-12(18)15-5-4-8-6-9(11(16)17)7-14-10(8)15/h6-7H,4-5H2,1-3H3,(H,16,17) .Physical And Chemical Properties Analysis
The molecular weight of this compound is 264.28 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 264.11100700 g/mol . The topological polar surface area of the compound is 79.7 Ų .Wissenschaftliche Forschungsanwendungen
Singlet Oxygen Reactions for Prodigiosin Precursors
Research has demonstrated the utility of tert-butyl esters of pyrrole carboxylic acids, similar in structure to the compound , in singlet oxygen reactions. These reactions yield peroxidic intermediates that couple with nucleophiles to produce 5-substituted pyrroles, which are valuable precursors for prodigiosin, including A-ring substituted analogues. This pathway highlights the compound's role in synthesizing complex organic molecules with potential applications in drug development and material science (Wasserman et al., 2004).
CYP450-Mediated Metabolism Study
Although primarily focused on the metabolism of a specific prostaglandin E2 agonist, research into CYP450-mediated reactions provides insights into the metabolic pathways involving the oxidation of tert-butyl groups. Understanding these pathways can inform the design of molecules with improved metabolic stability, highlighting the broader relevance of studying compounds with tert-butyl groups in drug development (Prakash et al., 2008).
Structural Analysis through X-ray Diffraction
Tert-butyl pyrrolidine carboxylate compounds, sharing functional groups with the compound of interest, have been synthesized and analyzed using X-ray diffraction. These studies provide detailed insights into the molecular and crystal structure, enhancing our understanding of the physicochemical properties that govern the behavior of these compounds in various applications, from material science to medicinal chemistry (Naveen et al., 2007).
Novel Synthesis Approaches
Researchers have developed novel, regio-selective synthesis methods for pyrrole carboxylic acids with tert-butyl groups, demonstrating the compound's versatility in organic synthesis. These methods leverage the bulky tert-butyl moiety to direct selective substitutions, facilitating the creation of novel molecules with potential utility in pharmaceuticals and agrochemicals (Nguyen et al., 2009).
Condensation Reactions with N-Heterocycles
A study on the condensation of carboxylic acids with non-nucleophilic N-heterocycles, including pyrroles, underscores the importance of tert-butyl carboxylates in facilitating reactions that expand the toolkit for synthesizing complex nitrogen-containing heterocycles. These reactions are pivotal for developing new materials, catalysts, and bioactive compounds, showcasing the compound's role in advancing synthetic organic chemistry (Umehara et al., 2016).
Eigenschaften
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-13(2,3)19-12(18)15-5-4-8-6-9(11(16)17)7-14-10(8)15/h6-7H,4-5H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWJNFYEPYTLDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1N=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(tert-Butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



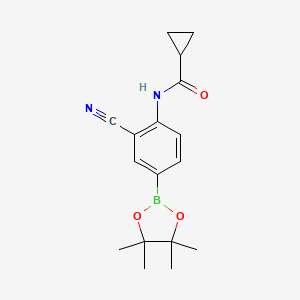
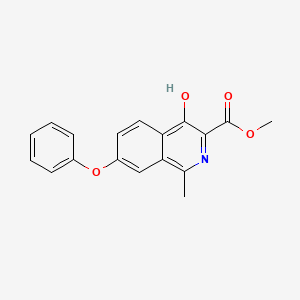
![(R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate](/img/structure/B1443548.png)
![7-[1-[2-(Piperidin-1-ylmethyl)benzoyl]piperidin-2-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1443551.png)
![[4-(2-Piperidin-4-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-amine hydrochloride](/img/structure/B1443554.png)
![4-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride](/img/structure/B1443555.png)
![4-Bromopyrazolo[1,5-a]pyridin-2-amine](/img/structure/B1443557.png)
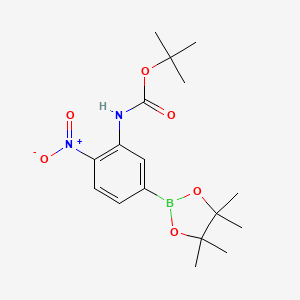
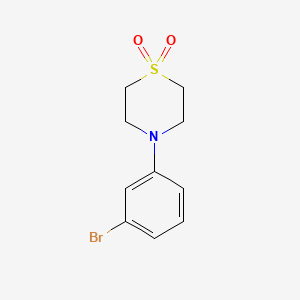
![(1s,3s,4s,5s)-Rel-2-boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1443563.png)
